molecular formula C12H12N6OS B2544595 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 1032282-87-3

4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2544595
CAS No.: 1032282-87-3
M. Wt: 288.33
InChI Key: GOOLLRHCPYPZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiol groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, large-scale production would require stringent control of reaction parameters and purification processes to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the amino or thiol positions .

Scientific Research Applications

4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazole derivatives, such as:

Uniqueness

What sets 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-amino-3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-19-8-4-2-7(3-5-8)9-6-10(15-14-9)11-16-17-12(20)18(11)13/h2-6H,13H2,1H3,(H,14,15)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOLLRHCPYPZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.